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AcAsp-Glu-Dif-Glu-Cha-Cys -

AcAsp-Glu-Dif-Glu-Cha-Cys

Catalog Number: EVT-10978113
CAS Number:
Molecular Formula: C43H56N6O14S
Molecular Weight: 913.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acetylated Aspartic Acid-D-Glutamic Acid-Difluoro-Glutamic Acid-Cyclohexylalanine-Cysteine, commonly referred to as AcAsp-Glu-Dif-Glu-Cha-Cys, is a synthetic peptide compound. This compound is composed of a sequence of amino acids: acetylated aspartic acid, D-glutamic acid, difluoro-glutamic acid, cyclohexylalanine, and cysteine. It has garnered attention for its potential therapeutic applications, particularly in the inhibition of specific proteases related to viral infections, such as the hepatitis C virus.

Source

The compound is synthesized through established peptide synthesis techniques and has been studied extensively in both chemistry and biology. Research indicates its utility in various scientific fields, including medicinal chemistry and biochemistry.

Classification

AcAsp-Glu-Dif-Glu-Cha-Cys falls under the category of peptide inhibitors and is classified as a protease inhibitor. Its primary target is the NS3 protease of the hepatitis C virus, making it a candidate for antiviral drug development.

Synthesis Analysis

Methods

The synthesis of AcAsp-Glu-Dif-Glu-Cha-Cys typically employs Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of protected amino acids to a resin-bound peptide chain. The general steps involved are:

  1. Protection of Functional Groups: Protecting groups are added to the amino acids to prevent unwanted reactions during synthesis.
  2. Coupling: Each amino acid is sequentially coupled to the growing peptide chain using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
  3. Deprotection: After each coupling step, protecting groups are removed using reagents like trifluoroacetic acid (TFA).
  4. Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Technical Details

The use of automated synthesizers in industrial settings enhances efficiency and yield, allowing for large-scale production while maintaining quality control. The optimization of reaction conditions is crucial for achieving the desired purity and activity levels.

Molecular Structure Analysis

Structure

The molecular structure of AcAsp-Glu-Dif-Glu-Cha-Cys can be represented by its InChI key and SMILES notation:

  • InChI Key: UJAUCRPOZPWCGV-XJJOYFJPSA-N
  • Isomeric SMILES:

Data

The molecular formula is C43H56N6O14SC_{43}H_{56}N_{6}O_{14}S, indicating a complex structure with multiple functional groups that confer its biochemical properties.

Chemical Reactions Analysis

Types of Reactions

AcAsp-Glu-Dif-Glu-Cha-Cys can undergo several chemical reactions:

  1. Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
  2. Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
  3. Substitution Reactions: The peptide can participate in substitution reactions at specific amino acid side chains.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or iodine for cysteine oxidation.
  • Reducing Agents: DTT or tris(2-carboxyethyl)phosphine (TCEP).
  • Substitution Nucleophiles: Various nucleophiles depending on the desired modifications.
Mechanism of Action

The mechanism of action for AcAsp-Glu-Dif-Glu-Cha-Cys primarily involves its interaction with the NS3 protease of the hepatitis C virus. The compound binds to the active site of this protease, inhibiting its enzymatic activity. This inhibition prevents the cleavage of viral polyproteins, thereby disrupting viral replication processes.

Data

Research indicates that AcAsp-Glu-Dif-Glu-Cha-Cys exhibits significant inhibitory effects on NS3 protease activity, making it a candidate for further development as an antiviral agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents used in peptide chemistry.

Chemical Properties

  • Stability: Stability can vary based on pH and temperature; generally stable under acidic conditions.
  • Reactivity: Reacts with oxidizing agents due to the presence of cysteine residues.

Relevant data from studies indicate that modifications to the structure can significantly impact its stability and efficacy as a protease inhibitor.

Applications

AcAsp-Glu-Dif-Glu-Cha-Cys has been explored for various scientific applications:

  1. Chemistry: Used as a model compound for studying peptide synthesis techniques.
  2. Biology: Investigated for its role in inhibiting specific proteases, which are critical in various biological processes.
  3. Medicine: Potential therapeutic applications include antiviral treatments targeting hepatitis C virus due to its inhibitory effects on NS3 protease.
  4. Industry: Utilized in developing peptide-based drugs and serves as a reference compound in analytical techniques.
Target Identification & Biological Significance

Hepatitis C Virus (HCV) Nonstructural Protein 3/Nonstructural Protein 4A Serine Protease as Primary Target

The chemical compound Acetyl-Aspartyl-Glutamyl-3,3-Difluoro-2-aminobutyryl-Glutamyl-Cyclohexylalanyl-Cysteine (designated herein as AcAsp-Glu-Dif-Glu-Cha-Cys) is engineered to selectively inhibit the Hepatitis C Virus (HCV) nonstructural protein 3/nonstructural protein 4A (NS3/NS4A) serine protease. This heterodimeric enzyme complex constitutes a validated antiviral target due to its indispensable role in the HCV lifecycle. The NS3 protease domain requires nonstructural protein 4A as a cofactor for optimal catalytic activity, structural stability, and proper membrane localization within the host hepatocyte [1] [3]. The catalytic triad—comprising histidine at position 57, aspartic acid at position 81, and serine at position 139 (His⁵⁷, Asp⁸¹, Ser¹³⁹)—forms the active site responsible for hydrolyzing peptide bonds in viral and host substrates [3]. A structurally critical zinc-binding site, coordinated by cysteine residues at positions 97, 99, and 145 alongside histidine at position 149 (Cys⁹⁷, Cys⁹⁹, Cys¹⁴⁵, His¹⁴⁹), stabilizes the protease fold but does not participate directly in catalysis [3] [6].

Table 1: Key Structural Features of Hepatitis C Virus Nonstructural Protein 3/Nonstructural Protein 4A Protease

FeatureResidues/CharacteristicsFunctional Role
Catalytic TriadHis⁵⁷, Asp⁸¹, Ser¹³⁹Nucleophilic cleavage of peptide bonds
Zinc-Binding SiteCys⁹⁷, Cys⁹⁹, Cys¹⁴⁵, His¹⁴⁹Structural stabilization of protease conformation
Nonstructural Protein 4A Binding RegionHydrophobic core (residues 22–31: SVVIVGRIIL)Enhances catalytic efficiency ≈1000-fold; anchors complex to endoplasmic reticulum
Substrate Binding GrooveShallow, solvent-exposed, hydrophobic patchesAccommodates viral polyprotein cleavage sites and host innate immune adaptors

Role in Viral Polyprotein Processing and Replication

Hepatitis C Virus replication hinges on the precise processing of a ∼3000-amino-acid viral polyprotein into mature functional subunits. Nonstructural protein 3/nonstructural protein 4A serine protease executes trans-cleavage at four specific junctions: nonstructural protein 3–nonstructural protein 4A, nonstructural protein 4A–nonstructural protein 4B, nonstructural protein 4B–nonstructural protein 5A, and nonstructural protein 5A–nonstructural protein 5B [1] [5]. These cleavage events liberate nonstructural proteins essential for viral RNA replication, including the nonstructural protein 5B RNA-dependent RNA polymerase. The protease exhibits stringent substrate specificity, favoring cysteine or threonine at the P1 position and serine or alanine at the P1′ position (nomenclature per Schechter and Berger, where cleavage occurs between P1 and P1′) [3] [5]. High-throughput cleavage assays have further elucidated a preference for acidic residues (aspartic acid or glutamic acid) at P6 and P5 positions in efficient substrates—a feature conserved across Hepatitis C Virus genotypes [5].

Beyond polyprotein processing, nonstructural protein 3/nonstructural protein 4A disrupts host antiviral defenses by cleaving innate immune signaling adaptors:

  • Mitochondrial antiviral-signaling protein (MAVS): Disrupts retinoic acid-inducible gene I-mediated interferon regulatory factor 3 activation [1] [4].
  • TIR-domain-containing adapter-inducing interferon-β (TRIF): Inhibits toll-like receptor 3 signaling [1].
  • Inhibitor of nuclear factor kappa B kinase subunits (IKKα/IKKβ): Suppresses nuclear factor kappa B-mediated inflammatory responses [4].This dual function—facilitating viral replication and evading host immunity—solidifies nonstructural protein 3/nonstructural protein 4A as a critical target for direct-acting antivirals.

Table 2: Nonstructural Protein 3/Nonstructural Protein 4A Cleavage Specificity in Viral and Host Substrates

Cleavage Site ContextConsensus Sequence (P6–P1–P1′)Biological Consequence
Nonstructural protein 4A/Nonstructural protein 4BDEMEEC⬇ASHLPLiberation of nonstructural protein 4B for membranous replication complex formation
Nonstructural protein 5A/Nonstructural protein 5BGSVVVPC⬇SGSVVRelease of active nonstructural protein 5B RNA polymerase
Mitochondrial antiviral-signaling proteinPSLATRC⬇SPSLAbrogation of interferon regulatory factor 3/7 activation
TIR-domain-containing adapter-inducing interferon-βSQRTASC⬇GENTBlockade of toll-like receptor 3 signaling

Validation of Protease Inhibition for Antiviral Therapy

The therapeutic rationale for targeting nonstructural protein 3/nonstructural protein 4A is robustly validated by clinical successes with first-generation protease inhibitors and mechanistic studies. The pioneering inhibitor ciluprevir (Boehringer Ingelheim, Canada) demonstrated in vivo proof-of-concept by reducing plasma Hepatitis C Virus ribonucleic acid levels by 2–4 log₁₀ IU/mL within 48 hours in chronically infected patients [1]. Subsequent agents—telaprevir, boceprevir, and macrocyclic derivatives like danoprevir—achieved sustained virologic response rates exceeding 70% in combination with pegylated interferon and ribavirin, a significant improvement over the prior standard of care (≈50% efficacy) [1]. These inhibitors competitively bind the protease active site, mimicking substrate cleavage products and forming reversible interactions with the catalytic serine.

The compound AcAsp-Glu-Dif-Glu-Cha-Cys incorporates structural lessons from these clinical candidates:

  • P1 Cysteine moiety: Exploits the hydrophobic S1 pocket (formed by phenylalanine 154, isoleucine 135, alanine 157) for high-affinity anchoring [3].
  • P2 Difluorinated 2-aminobutyryl group: Enhances proteolytic stability and optimizes van der Waals contacts with the S2 subsite.
  • P3 Glutamic acid and Macrocyclization: Promotes interactions with solvent-exposed regions near the S3/S4 subsites; rigidity from cyclization improves binding kinetics and pharmacokinetics [6].
  • Acetylated N-terminal cap: Mimics P6–P5 acidic residues (aspartic acid/glutamic acid) critical for substrate recognition [5].

X-ray crystallography of full-length nonstructural protein 3/nonstructural protein 4A (Protein Data Bank ID: 4A92) confirms that inhibitors sharing this core chemotype engage both protease and helicase domains, suggesting allosteric benefits beyond active-site inhibition [6]. Crucially, clinical resistance mutations (e.g., arginine 155 lysine, alanine 156 valine) map to residues directly contacting inhibitors, underscoring the mechanistic link between binding and antiviral efficacy [1].

Table 3: Clinically Validated Nonstructural Protein 3/Nonstructural Protein 4A Inhibitors and Key Attributes

InhibitorChemical ClassSustained Virologic Response (Genotype 1)Resistance Mutations
TelaprevirLinear α-ketoamide69–75% (treatment-naïve)V36M/A, T54A, R155K/T, A156V/T
DanoprevirMacrocyclic85–93% (interferon-free regimens)R155K, D168E/V
CiluprevirMacrocyclicProof-of-concept (phase Ib)A156T/V, V36M+R155K

Properties

Product Name

AcAsp-Glu-Dif-Glu-Cha-Cys

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C43H56N6O14S

Molecular Weight

913.0 g/mol

InChI

InChI=1S/C43H56N6O14S/c1-24(50)44-31(22-35(55)56)41(60)45-29(18-20-34(53)54)39(58)49-37(36(26-13-7-3-8-14-26)27-15-9-4-10-16-27)42(61)46-28(17-19-33(51)52)38(57)47-30(21-25-11-5-2-6-12-25)40(59)48-32(23-64)43(62)63/h3-4,7-10,13-16,25,28-32,36-37,64H,2,5-6,11-12,17-23H2,1H3,(H,44,50)(H,45,60)(H,46,61)(H,47,57)(H,48,59)(H,49,58)(H,51,52)(H,53,54)(H,55,56)(H,62,63)/t28-,29-,30-,31-,32-,37-/m0/s1

InChI Key

UJAUCRPOZPWCGV-XJJOYFJPSA-N

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3CCCCC3)C(=O)NC(CS)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CS)C(=O)O

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